6-Bromo-5-(trifluoromethyl)quinoline
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Overview
Description
6-Bromo-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with enzymes, receptors, and other biomolecules. The compound can modulate various biological processes, including enzyme inhibition, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)quinoline:
6-Bromo-8-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 8th position, leading to different steric and electronic effects.
Uniqueness
6-Bromo-5-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H5BrF3N |
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Molecular Weight |
276.05 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-7-3-4-8-6(2-1-5-15-8)9(7)10(12,13)14/h1-5H |
InChI Key |
DKLSORIQQXADLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(F)(F)F)Br)N=C1 |
Origin of Product |
United States |
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